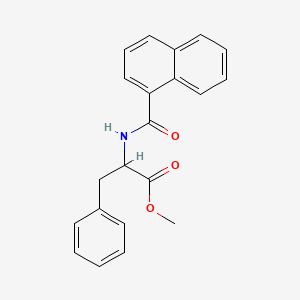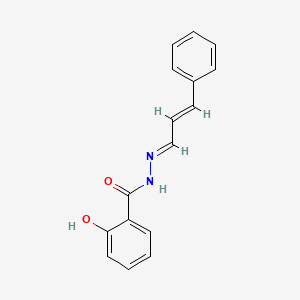
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide
Overview
Description
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide, also known as BCDMH, is a chemical compound that has been widely used in various scientific research applications. BCDMH is a white crystalline powder that is soluble in water and organic solvents and has a molecular formula of C~20~H~32~N~4~O~2~.
Mechanism of Action
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide acts as a biocide by releasing hypobromous acid and hypobromite ions in water. These reactive species are capable of oxidizing and destroying microorganisms, such as bacteria and viruses. N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide also has the ability to penetrate cell membranes and disrupt cellular processes.
Biochemical and Physiological Effects:
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide has been shown to have low toxicity to mammals and has no known carcinogenic effects. However, it can cause skin and eye irritation if not handled properly. N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide has been shown to have a slight effect on the thyroid gland, but this effect is not considered significant.
Advantages and Limitations for Lab Experiments
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide is a relatively inexpensive and effective biocide that can be easily synthesized in the laboratory. However, it has a short shelf life and can degrade over time, which can affect its effectiveness as a biocide.
Future Directions
There are several future directions for the use of N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide in scientific research. One potential application is in the development of new disinfectants and biocides that are more effective and have a longer shelf life. N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide could also be used in the synthesis of new compounds with antimicrobial properties. Additionally, further research could be conducted to better understand the mechanism of action of N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide and its effects on the environment and human health.
In conclusion, N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide is a useful compound in scientific research applications due to its biocidal properties. It can be easily synthesized in the laboratory and has low toxicity to mammals. However, there are limitations to its effectiveness as a biocide, and further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide has been widely used in scientific research applications due to its ability to act as a biocide and disinfectant. It has been used in water treatment, swimming pool disinfection, and as a preservative in wood and leather products. N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide has also been used in the synthesis of other compounds, such as hydrazones and Schiff bases.
properties
IUPAC Name |
N,N'-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O2/c29-23(27-25-19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-24(30)28-26-20-22-15-9-6-10-16-22/h5-7,9,19-22H,1-4,8,10-18H2,(H,27,29)(H,28,30)/b25-19+,26-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLADHBFGEFPE-FQHZWJPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC(C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2CC=CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-bromophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3856826.png)

![2-{2-[1-(2-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3856836.png)

![4-bromo-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3856852.png)
![N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B3856858.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenyl-2-propanol](/img/structure/B3856862.png)

![1-benzyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856871.png)


![4-[2-(2-chloro-4-methylphenoxy)ethyl]morpholine](/img/structure/B3856916.png)
![2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone](/img/structure/B3856925.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B3856927.png)